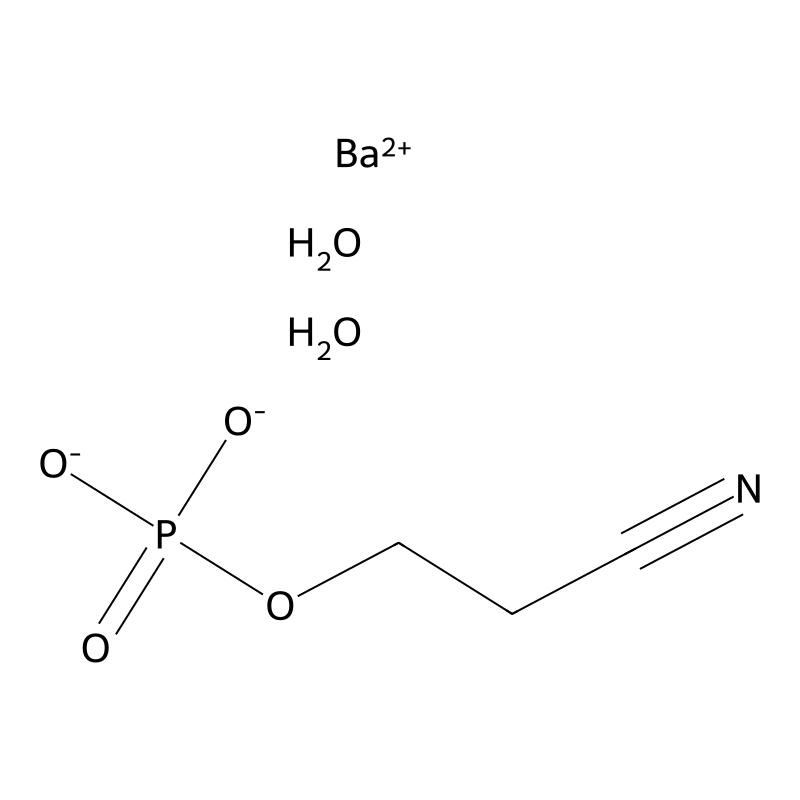

2-Cyanoethyl phosphate barium salt dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Synthesis of Nucleotide Derivatives: One study mentions the use of 2-Cyanoethyl phosphate barium salt (dehydrate form) in the chemical synthesis of 3'- and 5'-monophosphate derivatives of O6-alkyl-2'-deoxyguanosine. This indicates its potential application as a reagent for introducing phosphate groups to specific locations on nucleoside molecules [].

- Origin: Can be synthesized in a laboratory setting.

- Significance: Primarily used as a phosphorylating agent in organic chemistry.

Molecular Structure Analysis

- The compound consists of a cyanoethyl (CH2CH2CN) group linked to a phosphate group (PO3), with barium (Ba) acting as a counterion to balance the negative charge. It also contains two water molecules (dihydrate) associated with the structure.

- Key features include the presence of a reactive phosphate group and a nitrile (CN) group, which can participate in various chemical reactions.

Chemical Reactions Analysis

- Synthesis: Specific details of the synthesis process are not readily available in scientific sources for safety reasons.

- Key reaction: 2-Cyanoethyl phosphate barium salt dihydrate has been used to convert ethyl acetate esters to their corresponding acid chlorides. This reaction can be represented by the following balanced chemical equation:

RCH2COOCH3 + (NCCH2CH2OPO3Ba)2 -> RCH2COCl + (NCCH2CH2OPO3H2)2 + BaCl2

Where R is an organic group.

- Other reactions: The compound may be involved in other phosphorylation reactions, but detailed information is limited in publicly available scientific sources.

Physical And Chemical Properties Analysis

- Data on specific physical properties like melting point, boiling point, and solubility is not widely reported in scientific literature.

- The compound is reported to be soluble in water, which is likely due to the ionic nature of barium phosphate.

This compound is primarily used as a reagent and does not have a known biological mechanism of action.

- Specific safety data on 2-Cyanoethyl phosphate barium salt dihydrate is limited in publicly available sources.

- As with most chemicals, it is advisable to handle it with proper personal protective equipment (PPE) in a well-ventilated laboratory environment following general laboratory safety guidelines [].

Additional Information

- Due to the limited information available in publicly accessible sources, further research in scientific databases or consultation with a qualified chemist may be necessary for a more in-depth analysis of this compound.

2-Cyanoethyl phosphate barium salt dihydrate is primarily utilized in phosphorylation reactions, where it acts as a donor of the phosphate group. It can participate in nucleophilic substitution reactions, particularly involving alcohols and amines. The reactivity of the cyano group also allows for further functionalization, enabling the synthesis of more complex organic molecules. The presence of barium enhances the solubility and stability of the phosphate group during these reactions .

The synthesis of 2-cyanoethyl phosphate barium salt dihydrate typically involves the reaction of cyanoethyl phosphoric acid with barium hydroxide or barium carbonate in an aqueous medium. The reaction conditions generally require careful control of pH and temperature to ensure complete conversion and precipitation of the barium salt. The product can be crystallized from the solution to obtain the dihydrate form, which is essential for its stability and solubility in various solvents .

2-Cyanoethyl phosphate barium salt dihydrate has several applications across different fields:

- Pharmaceuticals: It serves as a phosphorylating agent in drug synthesis.

- Agriculture: Potential use in developing agrochemicals that require phosphorylation.

- Biochemistry: Utilized in laboratory settings for studying phosphorylation processes.

- Material Science: Its properties may be exploited in creating novel materials with specific functionalities .

Interaction studies involving 2-cyanoethyl phosphate barium salt dihydrate focus on its reactivity with various nucleophiles such as alcohols and amines. These studies help elucidate its mechanism of action as a phosphorylating agent. Additionally, investigations into its interactions with biological molecules may reveal insights into its potential effects on metabolic pathways and cellular signaling .

Several compounds share structural or functional similarities with 2-cyanoethyl phosphate barium salt dihydrate. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyanoethyl phosphate sodium salt | C₃H₈NaNO₆P | Sodium ion instead of barium; different solubility properties |

| Ethyl phosphate | C₂H₅O₄P | Lacks the cyano group; used in different phosphorylation reactions |

| Diethyl phosphite | C₄H₁₁O₄P | Contains ethyl groups; more reactive towards nucleophiles |

| Phosphoric acid | H₃PO₄ | Simple structure; serves as a precursor for many phosphates |

Each compound exhibits unique properties that make them suitable for specific applications, but 2-cyanoethyl phosphate barium salt dihydrate stands out due to its combination of cyano and phosphate functionalities, enhancing its utility in chemical synthesis and potential biological applications .